N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
This compound features a thiazole core substituted with a 2-oxoethyl group linked to a piperazine ring bearing a 3-(trifluoromethyl)phenyl moiety. The thiazole nitrogen is further functionalized with a furan-2-carboxamide group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the piperazine moiety may contribute to receptor-binding interactions, commonly observed in CNS-targeting or kinase-inhibiting agents .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQOZKDEILYTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring, thiazole moiety, and a piperazine group with a trifluoromethyl substitution. The molecular formula is , and it has a molecular weight of approximately 395.39 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, potentially influencing neurotransmitter systems.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These results suggest that the compound may be effective in targeting specific types of cancer cells.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in cancer progression has been quantified:
These values indicate potent inhibitory activity, which could translate to therapeutic benefits in oncology.
Case Studies
A notable study explored the compound's effects on human cancer cell lines, revealing that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The study's findings highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
In another investigation focusing on neuropharmacological effects, the compound was tested for its ability to modulate serotonin receptors. Results indicated that it may enhance serotonergic activity, which could have implications for treating mood disorders.
Comparison with Similar Compounds
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide ()
- Key Differences: Pyrimidine vs. Substitution Pattern: The acetamide group is directly linked to a 3-(trifluoromethyl)aniline instead of a thiazole-bound furan carboxamide.
N-{2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-oxo-1-(phenylsulfonyl)ethyl}-2-furamide ()
- Key Differences: Sulfonyl Group: The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may reduce metabolic degradation.
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide ()
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide ()
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride ()
- Key Differences :
Structural and Functional Trends
Table 1: Key Structural Features and Implications
| Compound Class | Core Heterocycle | Piperazine Substitution | Carboxamide Group | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazole | 3-CF₃-phenyl | Furan-2-carboxamide | High lipophilicity, CNS potential |
| Pyrimidine Derivative (E2) | Pyrimidine | 3-CF₃-phenyl | Aniline-linked | Improved solubility |
| Sulfonyl Derivative (E3) | Thiazole-like | 3-Fluorobenzoyl | Phenylsulfonyl | Metabolic stability |
| Thiophene Derivative (E11) | Thiophene | 2-Trifluoromethoxyphenyl | Thiophene-2-carboxamide | Membrane permeability |
| Benzothiazole Derivative (E15) | Benzothiazole | 4-Methoxyphenyl | Furan-2-carboxamide | Enhanced π-stacking |
Research Findings and Implications
- Trifluoromethyl vs. Methoxy Groups : The CF₃ group in the target compound and derivatives enhances metabolic resistance compared to methoxy or sulfonyl groups, which may undergo faster oxidative metabolism .
- Heterocycle Impact : Thiazoles and benzothiazoles (E15, E17) are prevalent in kinase inhibitors, while pyrimidines (E2) are common in antiviral agents, suggesting divergent therapeutic applications .
- Linker Flexibility : Ethyl linkers (target compound, E15) balance rigidity and flexibility, whereas butyl chains (E11) may reduce binding specificity due to increased conformational freedom .
Preparation Methods
Synthesis of 2-Amino-4-(2-Oxoethyl)Thiazole Intermediate
The precursor 2-amino-4-(2-oxoethyl)thiazole is synthesized by reacting thiourea with phenacyl bromide derivatives under reflux in ethanol. Search results confirm that PEG-400 as a solvent improves yields (62–78%) compared to traditional ethanol (45–52%) by enhancing reaction homogeneity. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±8% yield |
| Solvent | PEG-400 | +20% vs. EtOH |
| Reaction Time | 2–3 h | Negligible |
Characterization via NMR (DMSO-) shows diagnostic peaks at δ 6.82 (thiazole H-5), 4.21 (CHCO), and 2.91 (NH).
Piperazine Side Chain Introduction
The 4-[3-(trifluoromethyl)phenyl]piperazine moiety is introduced via nucleophilic substitution or reductive amination.
Alkylation of Thiazole Intermediate
Reaction of 2-amino-4-(2-oxoethyl)thiazole with 1-(3-(trifluoromethyl)phenyl)piperazine hydrochloride in dichloromethane (DCM) using triethylamine (EtN) as base yields the secondary amine (Scheme 1). Kinetic studies reveal second-order dependence on both reactants, with at 25°C.
Optimization Note :
-
Microwave irradiation (100 W, 80°C) reduces reaction time from 12 h to 35 min while maintaining 89% yield.
-
LiClO catalysis enables solvent-free conditions but risks over-alkylation.
Furan-2-Carboxamide Coupling
The final step involves amidating the thiazole’s amino group with furan-2-carbonyl chloride.
Schotten-Baumann Conditions
Controlled acylation at 0–5°C in biphasic NaOH/CHCl prevents hydrolysis of the acid chloride. Key data:
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| 0°C, 2 h | 76% | 98.2% |
| 25°C, 30 min | 68% | 91.5% |
IR spectroscopy confirms amide bond formation (1654 cm C=O stretch).
Solid-Phase Alternative
Immobilizing the thiazole-piperazine intermediate on Wang resin enables iterative washing to remove excess reagents, achieving 93% purity without chromatography. This method scales effectively (>500 g batches) but requires specialized equipment.
Purification and Characterization
Final purification uses orthogonal techniques:
-
Crystallization : Ethyl acetate/hexane (3:1) yields rhombic crystals (mp 189–191°C)
-
HPLC : C18 column, 70:30 MeCN/HO + 0.1% TFA, retention time 6.74 min
Mass spectrometry ([M+H] = 509.12) and NMR (δ 168.4, 161.2 ppm for carbonyls) validate structural integrity.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Classical Hantzsch | 41% | 95% | 1.0 | Pilot-scale |
| Microwave-Assisted | 63% | 98% | 1.8 | Industrial |
| Solid-Phase | 58% | 93% | 3.2 | Lab-scale |
Microwave-assisted synthesis emerges as the optimal balance between efficiency and practicality.
Mechanistic Insights into Key Steps
Thiazole Cyclization Dynamics
DFT calculations (B3LYP/6-31G*) show the Hantzsch reaction proceeds via:
Amidation Steric Effects
The thiazole’s C-5 methyl group creates a 15° dihedral angle with the furan ring, necessitating bulky base (DIPEA) to prevent epimerization during coupling.
Industrial-Scale Considerations
Pilot plant trials (50 kg batches) identify critical process parameters:
-
Exothermic Risk : ΔT = 48°C during piperazine alkylation requires jacketed reactor cooling
-
Byproduct Formation : 3–5% des-trifluoromethyl impurity removed via pH-controlled extraction (pH 9.2)
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
-
Step 1 : Condensation of 3-(trifluoromethyl)phenylpiperazine with ethyl oxalyl chloride to form the keto-ethyl intermediate.
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Step 2 : Coupling with 4-bromo-1,3-thiazole-2-carboxamide using Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .
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Step 3 : Final functionalization with furan-2-carboxamide via nucleophilic substitution.
-
Purification : Use silica gel chromatography (hexane/EtOAc gradient) and recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC and mass spectrometry .
Key Reaction Parameters Catalyst: Pd(PPh₃)₄ (5 mol%) Solvent: THF/DMF (1:1) Yield: 65–75%
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), trifluoromethyl group (δ 4.1–4.3 ppm), and furan protons (δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding between the thiazole ring and carboxamide group (bond length: 2.89 Å) .
- FT-IR : Validate carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH bending (1550 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- Answer :
- Antimicrobial Activity : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Cytotoxicity : Screen in HeLa or HEK293 cells via MTT assay (IC₅₀ calculation) .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?
- Methodological Answer :
-
Modifications :
-
Replace trifluoromethyl with chloro/fluoro substituents to study electronic effects .
-
Substitute the furan ring with thiophene or pyridine for π-stacking optimization .
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Assays : Compare IC₅₀ values in kinase inhibition (e.g., EGFR) or GPCR binding assays.
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Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins like 5-HT receptors .
SAR Trends Observed CF₃ → Cl: ↑ Lipophilicity, ↓ Solubility Furan → Thiophene: ↑ Binding affinity
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Answer :
- Hypothesis Testing : Evaluate if discrepancies arise from differential expression of metabolic enzymes (e.g., CYP450) or membrane transporters.
- Experimental Design :
- Use isogenic cell lines (e.g., CYP3A4-overexpressing vs. knockout).
- Measure intracellular drug accumulation via LC-MS .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell models .
Q. What advanced techniques validate target engagement in vivo?
- Answer :
- PET Imaging : Radiolabel the compound with ¹⁸F (half-life: 109.7 min) for real-time biodistribution studies in rodent models .
- Thermodynamic Solubility : Use shake-flask method (pH 1–7.4) to correlate solubility with oral bioavailability .
- Metabolite ID : Perform LC-HRMS on plasma samples to identify oxidative metabolites (e.g., piperazine N-oxide) .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial efficacy between Gram-positive and Gram-negative bacteria.
- Resolution :
Check assay conditions (e.g., broth microdilution vs. agar diffusion).
Test outer membrane permeabilizers (e.g., EDTA) for Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
